molecular formula C7H15NO3S B4298130 4-methoxy-1-(methylsulfonyl)piperidine

4-methoxy-1-(methylsulfonyl)piperidine

Cat. No.: B4298130
M. Wt: 193.27 g/mol
InChI Key: VWPGEEYAFJUKQJ-UHFFFAOYSA-N
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Description

4-Methoxy-1-(methylsulfonyl)piperidine is a substituted piperidine derivative characterized by a methoxy group at the 4-position and a methylsulfonyl group attached to the piperidine nitrogen. Piperidine derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in organic synthesis. The methylsulfonyl group enhances electrophilicity and stability, while the methoxy substituent may influence electronic and steric properties, affecting interactions with biological targets .

Properties

IUPAC Name

4-methoxy-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPGEEYAFJUKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(methylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.

    Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-Methoxy-1-(methylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methylsulfonyl vs. Other Sulfonyl Groups

  • For example, its synthesis requires acidic conditions (TFA/dichloromethane), suggesting sensitivity to hydrolysis .
  • 1-(4-Methoxy-3-methylbenzenesulfonyl)piperidine : The additional methyl group on the aromatic ring introduces steric hindrance, which may reduce binding affinity to certain receptors compared to the unsubstituted methylsulfonyl derivative .

Methylsulfonyl vs. Alkyl/Aryl Groups

  • COB-3 (small alkyl substituent) : Small alkyl groups on the piperidine nitrogen (e.g., in COB-3) enhance potency at neuronal nicotinic acetylcholine receptors (nAChRs) and reduce off-target effects compared to bulkier groups like phenylpropyl (e.g., KAB-18). The methylsulfonyl group in 4-methoxy-1-(methylsulfonyl)piperidine may balance steric and electronic effects, optimizing receptor interactions .

Methoxy Group Position and Electronic Effects

  • 4-Methoxy vs. Other Positions : In benzisoxazole-piperidine hybrids (e.g., compound 14), a methoxy group at the C4 position enhances acetylcholinesterase (AChE) inhibition (IC₅₀ = 441 nM) compared to unsubstituted analogs. This suggests that the 4-methoxy group in this compound may similarly improve interactions with enzyme active sites .
  • Methoxy vs. The amino derivative has a molecular weight of 178.25 g/mol and a boiling point of ~296°C, whereas the methoxy analog likely has lower polarity and higher lipophilicity .

Structural Analogues with Heterocyclic or Aromatic Moieties

  • Heterocyclic-Linked Derivatives (e.g., APB-10) : Compounds with chromone or coumarin esters attached to the piperidine nitrogen show improved nAChR potency. However, this compound’s methylsulfonyl group may offer better metabolic stability compared to ester-linked heterocycles .
  • Biphenyl Esters (e.g., PPB-6) : A biphenyl ester combined with a small alkyl group on the piperidine nitrogen enhances potency. The methylsulfonyl group in the target compound could mimic this balance by providing both steric bulk and electron-withdrawing effects .

Data Table: Key Comparisons

Compound Name Substituent on N Key Functional Group Molecular Weight (g/mol) Biological Activity Highlight Reference
This compound Methylsulfonyl 4-Methoxy 193.25* Potential AChE inhibition, nAChR modulation Inferred
4-Amino-1-(methylsulfonyl)piperidine Methylsulfonyl 4-Amino 178.25 Higher basicity, hydrogen bonding
1-(4-Nitrobenzenesulfonyl)piperidine Nitrobenzenesulfonyl 4-Methoxy 342.34 Lower solubility, acidic stability
COB-3 Small alkyl Biphenyl ester ~450 14-fold nAChR potency vs. KAB-18
Compound 14 (benzisoxazole) Ether linker C4-Methoxy ~350 AChE IC₅₀ = 441 nM

*Calculated based on molecular formula C₇H₁₃NO₃S.

Research Findings and Implications

  • Synthetic Accessibility : The methylsulfonyl group simplifies synthesis compared to nitrobenzenesulfonyl derivatives, which require harsh acidic conditions .
  • Pharmacological Optimization : Small substituents on the piperidine nitrogen (e.g., methylsulfonyl) enhance target selectivity, as seen in nAChR modulators .
  • Enzyme Interactions : The 4-methoxy group’s position is critical for AChE inhibition, likely due to favorable spatial alignment in the enzyme’s active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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